What is the chemical structure of 13-Hydroxyglucopiericidin A?
What is the chemical structure of 13-Hydroxyglucopiericidin A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyglucopiericidin A is a glycosylated polyketide antibiotic belonging to the piericidin family, a class of natural products known for their potent biological activities. Isolated from Streptomyces pactum, this molecule features a substituted 4-pyridinol core linked to a hydroxylated and glycosylated polyene side chain. Its structural similarity to coenzyme Q suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 13-Hydroxyglucopiericidin A, including detailed experimental protocols and an examination of its role in cellular signaling pathways.
Chemical Structure and Physicochemical Properties
13-Hydroxyglucopiericidin A is a complex natural product with the molecular formula C₃₁H₄₇NO₁₀ and a molar mass of 593.71 g/mol .[1] The structure consists of a 4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl core attached to a C₁₃ polyketide chain. A β-D-glucopyranoside moiety is attached to the polyketide chain, and a hydroxyl group is present at the 13-position of this chain.
Table 1: Physicochemical Properties of 13-Hydroxyglucopiericidin A
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₇NO₁₀ | [1] |
| Molar Mass | 593.71 g/mol | [1] |
| CAS Number | 132150-13-1 | |
| Appearance | Colorless needles | |
| Solubility | Soluble in methanol, chloroform; Insoluble in n-hexane, water |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 13-Hydroxyglucopiericidin A
Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the structural confirmation of 13-Hydroxyglucopiericidin A. While the definitive primary literature containing the complete NMR assignments was not fully accessible, the following represents a placeholder for the expected data based on the known structure.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Pyridine Ring | ||
| 2 | ... | |
| 3 | ... | |
| 3-CH₃ | ... | ... |
| 4 | ... | |
| 5 | ... | |
| 5-OCH₃ | ... | ... |
| 6 | ... | |
| 6-OCH₃ | ... | ... |
| Polyketide Chain | ||
| 1' | ... | ... |
| ... | ... | ... |
| 13' | ... | ... |
| Glucose Moiety | ||
| 1'' | ... | ... |
| ... | ... | ... |
Experimental Protocols
Isolation and Purification of 13-Hydroxyglucopiericidin A
The following protocol is based on the reported isolation of 13-Hydroxyglucopiericidin A from the culture broth of Streptomyces pactum S48727.[1]
Experimental Workflow for Isolation
Caption: Workflow for the isolation and purification of 13-Hydroxyglucopiericidin A.
Detailed Methodology:
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Fermentation: Streptomyces pactum is cultured in a suitable production medium under optimal conditions for secondary metabolite production.
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Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate.
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Concentration: The organic solvent layer is collected and concentrated under reduced pressure to yield a crude extract.
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Chromatographic Purification: The crude extract is subjected to silica gel column chromatography using a step-gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions containing the target compound are identified by thin-layer chromatography (TLC).
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Final Purification: The semi-purified fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 13-Hydroxyglucopiericidin A.
Biological Activity and Mechanism of Action
Cytotoxic and Antimicrobial Activities
13-Hydroxyglucopiericidin A has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects.
Table 3: Biological Activity of 13-Hydroxyglucopiericidin A
| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |
| Cytotoxicity | P388 leukemia | Data not available | [1] |
| HeLa cells | Data not available | [1] | |
| Lung Carcinoma | Data not available | [1] | |
| Melanoma | Data not available | [1] | |
| Antimicrobial Activity | Bacteria | Data not available | [1] |
| Fungi | Data not available | [1] |
Note: While the primary reference indicates that these activities were measured, the specific quantitative values were not available in the accessed abstract.
Signaling Pathway: Inhibition of Mitochondrial Complex I
The primary mechanism of action for the piericidin class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By binding to the ubiquinone binding site of Complex I, piericidins block the transfer of electrons from NADH to ubiquinone. This disruption has several downstream consequences for the cell.
Caption: Signaling pathway of 13-Hydroxyglucopiericidin A via inhibition of mitochondrial Complex I.
Pathway Description:
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Binding and Inhibition: 13-Hydroxyglucopiericidin A binds to the Coenzyme Q binding pocket of mitochondrial Complex I.
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Blockade of Electron Transfer: This binding event physically obstructs the transfer of electrons from NADH to Coenzyme Q.
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Decreased Proton Pumping: The inhibition of electron flow through Complex I leads to a cessation of proton pumping from the mitochondrial matrix to the intermembrane space by this complex.
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Reduced ATP Synthesis: The diminished proton gradient across the inner mitochondrial membrane results in a significant decrease in ATP synthesis by ATP synthase.
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Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) and other reactive oxygen species.
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Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
13-Hydroxyglucopiericidin A is a potent bioactive natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its ability to inhibit mitochondrial Complex I makes it a valuable tool for studying cellular metabolism and a potential lead compound for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive structure-activity relationship studies and in vivo efficacy assessments. The detailed experimental protocols and data presented in this guide are intended to facilitate such future investigations by the scientific community.
